molecular formula C20H38O2 B568736 Eicosenoic acid, (Z)- CAS No. 93772-82-8

Eicosenoic acid, (Z)-

Cat. No.: B568736
CAS No.: 93772-82-8
M. Wt: 310.5
InChI Key: FIKTURVKRGQNQD-HNENSFHCSA-N
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Mechanism of Action

Target of Action

Eicosenoic acid, (Z)-, is a type of eicosanoid, which are short-lived derivatives of PUFAs that serve as autocrine and paracrine signaling molecules . The primary targets of eicosenoic acid are enzymes involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways .

Mode of Action

The interaction of eicosenoic acid with its targets involves the oxidation of PUFAs . This process results in the production of eicosanoids, which are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Biochemical Pathways

Eicosenoic acid affects the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . The production of these compounds has downstream effects on various biological processes, including inflammation and pain perception .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of pufas, in general, have been studied . PUFAs are typically absorbed in the small intestine and distributed throughout the body. They undergo metabolism primarily in the liver and are excreted through the kidneys .

Result of Action

The action of eicosenoic acid results in the production of eicosanoids, which have various molecular and cellular effects. These include the regulation of blood pressure and blood flow, modulation of pain perception, promotion of cell survival, initiation and resolution of inflammation, and influence on the progression of numerous disease states .

Action Environment

The action, efficacy, and stability of eicosenoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of PUFAs . Additionally, the presence of other compounds, such as enzymes and cofactors, can also influence the action of eicosenoic acid .

Biochemical Analysis

Biochemical Properties

Eicosenoic acid, (Z)-, as a type of eicosanoid, plays a critical role in the regulation of inflammation in the blood and the vessel . Eicosanoids are not stored, but promptly synthesized de novo after cell activation . They are involved in numerous biological processes of both the well state and disease states .

Cellular Effects

Eicosanoids, including Eicosenoic acid, (Z)-, are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states . Due to the observed critical role of eicosanoids in physiological and pathological inflammation, they have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) .

Molecular Mechanism

It is known that eicosanoids, including Eicosenoic acid, (Z)-, are synthesized by enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . This process is highly regulated and primarily involves three oxygenases: cyclooxygenases (COXs), P450 cytochrome epoxygenases (CYP450), and lipoxygenases (LOXs) .

Metabolic Pathways

Eicosenoic acid, (Z)-, is involved in the eicosanoid metabolic pathway . This pathway involves the synthesis of a wide range of derivatives of polyunsaturated fatty acids (PUFA), including hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta2-cis Eicosenoic Acid can be synthesized through the extraction and purification from natural sources such as fresh water clams . The synthetic route involves the isolation of the compound followed by purification processes to achieve a high purity level of over 98% .

Industrial Production Methods: Industrial production of Delta2-cis Eicosenoic Acid involves large-scale extraction from natural sources, followed by purification using techniques such as crystallization and solvent extraction. The compound is then formulated into a crystalline solid for various applications .

Chemical Reactions Analysis

Types of Reactions: Delta2-cis Eicosenoic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Delta2-cis Eicosenoic Acid .

Properties

IUPAC Name

(Z)-icos-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKTURVKRGQNQD-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28933-89-3
Record name Eicosenoic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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